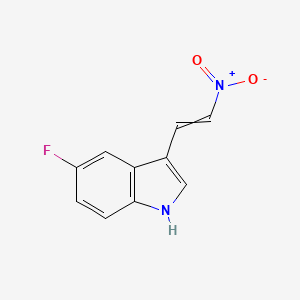

5-fluoro-3-(2-nitroethenyl)-1H-indole

Description

Contextual Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole, a heterocyclic compound consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a foundational structure in a vast number of biologically active molecules. creative-proteomics.comresearchgate.net This scaffold is present in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. creative-proteomics.combiosynth.comdiva-portal.org The indole framework is a privileged scaffold in medicinal chemistry, meaning it frequently appears in successful drug molecules. researchgate.netnih.gov

The versatility of the indole ring allows it to interact with a wide range of biological targets. researchgate.net Consequently, indole derivatives have been developed for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.govrsc.org For instance, the indole-based drugs vincristine and vinblastine are used in cancer chemotherapy. biosynth.com The structural diversity of indole derivatives allows for fine-tuning of their pharmacological properties, making them a cornerstone of modern drug discovery. nih.govnih.gov

The chemical reactivity of the indole nucleus, particularly its propensity for electrophilic substitution at the C3 position, makes it a versatile building block in organic synthesis. impactfactor.org This reactivity is harnessed by chemists to create complex molecules with diverse biological functions. biosynth.comimpactfactor.org

Overview of Fluorinated Indole Chemistry and its Research Implications

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a compound. rsc.orgrsc.orgnih.gov Fluorination can significantly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. rsc.orgnih.gov Given the absence of fluorine in most biological systems, 19F NMR can be a powerful tool for studying drug metabolism and protein interactions without background interference. diva-portal.orgossila.com

In the context of indole derivatives, fluorination has been shown to improve therapeutic potency. For example, a 4-fluoroindole derivative was found to be approximately 50 times more potent as an HIV-1 inhibitor than its non-fluorinated counterpart. nih.gov The placement of the fluorine atom on the indole ring can have a profound impact on the molecule's properties. 5-fluoroindole (B109304), for instance, is used as a building block for synthesizing materials for OLEDs and semiconductors, and it can be electrochemically polymerized to form conductive polymers. ossila.com The unique electronic properties of fluorine can enhance interactions with cellular membranes, potentially improving the cellular uptake of fluorinated indole-containing drugs. rsc.org

The synthesis of fluorinated indoles can be challenging and often requires multi-step procedures or specialized reagents. researchgate.net Common strategies involve fluorinating the molecule before the indole ring is formed or using metal-catalyzed cyclization reactions. researchgate.net

The 2-Nitroethenyl Moiety: Chemical and Mechanistic Relevance in Organic Synthesis and Reactivity

The 2-nitroethenyl group, also known as a β-nitrostyrene moiety when attached to an aromatic ring, is a highly useful functional group in organic synthesis. The strong electron-withdrawing nature of the nitro group makes the carbon-carbon double bond highly susceptible to nucleophilic attack, a type of reaction known as a Michael addition. This reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecules.

Nitro-containing compounds are important intermediates for creating a wide variety of other organic molecules. colab.ws The nitro group itself can be transformed into other functional groups, such as amines, which are prevalent in biologically active compounds. This versatility makes nitroalkenes, like the 2-nitroethenyl moiety, valuable synthetic building blocks.

The reactivity of the 2-nitroethenyl group attached to an indole ring at the C3 position makes it a precursor for the synthesis of various other indole derivatives. It serves as an electrophilic partner, reacting with different nucleophiles to extend the molecular structure and introduce new functionalities.

Specific Focus on 5-fluoro-3-(2-nitroethenyl)-1H-indole: Current Research Gaps and Future Directions

While the individual components of this compound are well-studied within their respective chemical contexts, the specific compound itself appears primarily as a synthetic intermediate in academic and patent literature. Its synthesis is typically achieved through a condensation reaction between 5-fluoroindole and nitromethane, a common method for preparing 3-substituted indoles.

The primary research application of this compound is as a precursor for more complex molecules. The reactive nitroethenyl group is readily modified. For example, reduction of the nitro group and the double bond can lead to the formation of tryptamine (B22526) derivatives. Fluorinated tryptamines are of significant interest in neuroscience research.

Table 1: Physicochemical Properties of Related Indole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| Indole | C₈H₇N | 117.15 | 52 |

| 5-Fluoroindole | C₈H₆FN | 135.14 | 45 - 48 |

Data sourced from multiple chemical suppliers and literature. ossila.comsigmaaldrich.comuop.edu.pk

A significant research gap exists in the exploration of the inherent biological activity of this compound itself. Most studies focus on its utility as a building block rather than its potential as a standalone therapeutic agent.

Future research directions could include:

Biological Screening: A thorough investigation of the compound's activity against a wide range of biological targets, such as protein kinases, microbial enzymes, or receptors, could uncover novel therapeutic potential.

Mechanistic Studies: Exploring the chemical and biological mechanisms of action of the compound could provide insights for designing new drugs.

Development of Novel Synthetic Methodologies: Creating more efficient and environmentally friendly methods for its synthesis would be beneficial for both academic research and potential industrial applications.

Materials Science Applications: Given that polymers of 5-fluoroindole exhibit interesting electronic properties, investigating the polymerization and material properties of this compound could open new avenues in materials science. ossila.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-(2-nitroethenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGJWSVNMVSDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 5 Fluoro 3 2 Nitroethenyl 1h Indole and Its Precursors

Retrosynthetic Analysis of 5-fluoro-3-(2-nitroethenyl)-1H-indole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, revealing potential synthetic pathways. amazonaws.comyoutube.comresearchgate.net For this compound, the primary disconnection occurs at the carbon-carbon double bond of the ethenyl bridge. This bond can be formed via a condensation reaction, specifically a Henry (nitroaldol) reaction followed by dehydration. This approach identifies 5-fluoro-1H-indole-3-carbaldehyde and nitromethane as the immediate precursors.

Further disconnection of the 5-fluoro-1H-indole-3-carbaldehyde intermediate points to the formylation of 5-fluoroindole (B109304) . This transformation is commonly achieved through electrophilic substitution, such as the Vilsmeier-Haack reaction. amazonaws.com

The final retrosynthetic step involves the synthesis of the 5-fluoroindole core. Several classical and modern indole (B1671886) synthesis methods can be considered, starting from simpler aromatic precursors. Key disconnections lead back to precursors like 4-fluoroaniline (B128567) (for Bischler or Sugasawa synthesis) or a substituted 4-fluoronitrobenzene derivative (for Fischer, Leimgruber-Batcho, or Reissert synthesis). diva-portal.orgwikipedia.org This systematic deconstruction provides a logical roadmap for the forward synthesis of the target compound.

Table 1: Retrosynthetic Breakdown of this compound

| Target Molecule | Key Disconnection | Precursors | Associated Reaction Type |

|---|---|---|---|

| This compound | C=C bond of the nitroethenyl group | 5-fluoro-1H-indole-3-carbaldehyde and Nitromethane | Henry Condensation |

| 5-fluoro-1H-indole-3-carbaldehyde | C-C bond at indole C3-position | 5-fluoroindole | Vilsmeier-Haack Formylation |

| 5-fluoroindole | Indole ring cyclization | 4-fluorophenylhydrazine and a pyruvate (B1213749) derivative | Fischer Indole Synthesis diva-portal.org |

| 5-fluoro-2-nitrotoluene | Leimgruber-Batcho Indole Synthesis diva-portal.org |

Direct Synthetic Pathways to this compound

The most direct route to the title compound involves the construction of the C3 side chain onto a pre-formed 5-fluoroindole ring system.

The pivotal step in synthesizing this compound is the condensation of 5-fluoro-1H-indole-3-carbaldehyde with nitromethane. This reaction proceeds via a base-catalyzed Henry nitroaldol addition, where the nitronate anion, generated from nitromethane, acts as a nucleophile attacking the electrophilic aldehyde carbon. The resulting nitroalkohol intermediate readily undergoes dehydration, often facilitated by the reaction conditions or a subsequent acidic workup, to yield the final conjugated nitroalkene product. researchgate.net This method is a widely applicable and efficient strategy for forming β-nitrostyrene derivatives from aromatic aldehydes. nih.gov

In a related approach, indoles can undergo electrophilic alkylation with pre-formed nitroalkenes like β-nitrostyrene in the presence of an acid catalyst to yield 3-(2-nitroethyl)-1H-indoles. nih.gov While this produces a saturated side chain, it highlights the reactivity of the indole nucleus towards nitroalkene electrophiles.

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgnrochemistry.comwikipedia.org To synthesize the key precursor, 5-fluoro-1H-indole-3-carbaldehyde, 5-fluoroindole is treated with a Vilsmeier reagent. ijpcbs.comnumberanalytics.com This reagent, a substituted chloroiminium ion, is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407), most commonly N,N-dimethylformamide (DMF). nrochemistry.comwikipedia.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent at the electron-rich C3 position of the 5-fluoroindole ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to afford the desired 5-fluoro-1H-indole-3-carbaldehyde. wikipedia.org This reaction is generally regioselective for the 3-position in indoles and is a standard procedure in the synthesis of many 3-substituted indole derivatives. chemijournal.com

The classical Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. wikipedia.org This is followed by reductive cyclization with zinc in acetic acid to produce an indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the parent indole. wikipedia.orgyoutube.com

To adapt this method for 3-substituted indoles, modifications are necessary. While the standard Reissert reaction primarily yields 2-substituted or unsubstituted indoles, variations can introduce functionality that allows for subsequent elaboration at the 3-position. chemijournal.com For instance, a Butin modification involves an intramolecular Reissert-type reaction where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization, leaving a ketone side chain in the final product that could potentially be further modified. wikipedia.org A direct synthesis of a 3-substituted indole via the Reissert pathway is less common, and this method is more strategically employed to build the core indole ring which is then functionalized at the C3 position using other methods like the Vilsmeier-Haack reaction.

Optimizing the reaction conditions for the final condensation step is crucial for maximizing the yield and purity of this compound. Research into the synthesis of similar 3-(2-nitrovinyl)-1H-indoles provides insight into key parameters. nih.gov

Table 2: Optimization Parameters for Henry Condensation of Indole-3-carbaldehydes

| Parameter | Variation | Rationale/Effect | Reference |

|---|---|---|---|

| Catalyst | Ammonium acetate (B1210297), primary amines (e.g., ethylamine), or strong bases (e.g., NaOH) | The choice of base influences the rate of nitronate formation and the subsequent condensation and dehydration steps. Ammonium acetate is a common, mild catalyst for this transformation. | nih.gov |

| Solvent | Acetic acid, ethanol (B145695), methanol, or toluene (B28343) | The solvent can affect the solubility of reactants and the stability of intermediates. Acetic acid can serve as both a solvent and a catalyst for the dehydration step. Refluxing in ethanol is also a common condition. | nih.gov |

| Temperature | Room temperature to reflux | Higher temperatures (reflux) are often used to drive the reaction to completion and facilitate the elimination of water from the nitroalkohol intermediate to form the final product. | nih.gov |

| Reaction Time | 2 to 8 hours | The reaction is typically monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting aldehyde. | nih.gov |

Synthesis of Key Fluorinated Indole Precursors for this compound

The availability of high-quality 5-fluoroindole is foundational to the entire synthetic sequence. Several established methods can be employed for its preparation.

Leimgruber-Batcho Indole Synthesis : This is a versatile and industrially relevant method that starts with a 2-nitrotoluene (B74249) derivative. For 5-fluoroindole, the starting material would be 5-fluoro-2-nitrotoluene. This is reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine (B122466) to form an enamine, which then undergoes reductive cyclization using catalysts like Raney Nickel or Palladium on carbon (Pd/C) to yield 5-fluoroindole. diva-portal.org

Fischer Indole Synthesis : A classic method involving the reaction of 4-fluorophenylhydrazine with a carbonyl compound, such as ethyl pyruvate. The resulting hydrazone is cyclized under acidic conditions to produce an ethyl 5-fluoroindole-2-carboxylate, which can be further processed to give 5-fluoroindole. diva-portal.org

Vicarious Nucleophilic Substitution (VNS) : This approach can start from 4-fluoronitrobenzene, which reacts with a nucleophile like 4-(bromophenol)-acetonitrile in a VNS reaction. The resulting intermediate is then subjected to reductive cyclization to form the 5-fluoroindole ring. diva-portal.org

From 5-fluoro-2-indolinone : 5-fluoroindole can also be synthesized from 5-fluoro-2-indolinone. One method involves reacting it with pinacol (B44631) borane (B79455) and a yttrium catalyst in toluene at high temperatures, yielding 5-fluoroindole in high yield. chemicalbook.com

The direct precursor, 5-fluoro-1H-indole-3-carbaldehyde , is most reliably prepared via the Vilsmeier-Haack formylation of 5-fluoroindole as described in section 2.2.2. sigmaaldrich.comthermofisher.com

Regioselective Fluorination Strategies for Indole Scaffolds

Achieving regioselective fluorination of the indole core is a fundamental challenge in synthetic chemistry. The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position. However, to synthesize 5-fluoroindole, fluorination must be directed to the C5 position on the benzene (B151609) portion of the heterocycle. This is generally accomplished by starting with a pre-fluorinated benzene derivative which is then used to construct the indole ring system, rather than by direct fluorination of indole itself.

Direct fluorination of an unsubstituted indole scaffold is often complicated by a lack of selectivity and the potential for over-fluorination or polymerization under harsh conditions. Modern fluorinating reagents have been developed to provide greater control. Electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4), are widely used for their relative stability and safety. While direct C5 fluorination of indole is not a standard method, studies on related systems show that directing groups can influence the position of fluorination. For instance, specific N-protecting groups can alter the electron density of the indole ring and steer electrophiles to different positions. Research has also explored the regioselective difluorination of substituted indoles at the C3 position using Selectfluor, which proceeds under mild conditions to form 3,3-difluoroindolin-2-ols. acs.org This highlights the progress in controlling the site of fluorination on the indole nucleus, although for C5-fluorination, building the ring from a fluorinated precursor remains the most common and effective strategy. diva-portal.org

Preparation of 5-Fluoroindole: Established and Emerging Methodologies

The synthesis of 5-fluoroindole is a critical precursor step for the target molecule. Several classical and modern synthetic routes are available, often starting from commercially available fluorinated aniline (B41778) or nitrotoluene derivatives.

Established Methods:

Fischer Indole Synthesis: This is a classic and versatile method involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For 5-fluoroindole, 4-fluorophenylhydrazine is reacted with a pyruvate derivative, followed by cyclization to yield ethyl 5-fluoroindole-2-carboxylate, which can then be converted to 5-fluoroindole. diva-portal.org

Leimgruber-Batcho Indole Synthesis: Widely used in industry, this method starts with a 2-nitrotoluene derivative. diva-portal.org 5-Fluoro-2-nitrotoluene is reacted with a formamide acetal (like dimethylformamide dimethyl acetal, DMFDMA) to form an enamine, which then undergoes reductive cyclization using catalysts like Raney Nickel or Palladium on carbon (Pd/C) to give 5-fluoroindole. guidechem.comdiva-portal.org

Sugasawa and Bischler Syntheses: These methods utilize 4-fluoroaniline as a starting material. The Sugasawa synthesis involves a reaction with chloroacetonitrile (B46850) in the presence of a Lewis acid, followed by reductive cyclization. diva-portal.org The Bischler synthesis reacts 4-fluoroaniline with an α-halo-ketone or its equivalent, followed by cyclization. diva-portal.org

Emerging Methodologies: Recent research has focused on developing more efficient and direct routes. One emerging method involves the yttrium-catalyzed deoxygenation of 5-fluoro-2-oxindole. In a documented procedure, 5-fluoro-2-oxindole is reacted with pinacol borane in the presence of a catalyst like yttrium(III) bis(trimethylsilyl)amide at 120°C, affording 5-fluoroindole in a high yield of 92%. chemicalbook.com

Table 1: Comparison of Synthetic Methodologies for 5-Fluoroindole

| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene | 1. DMFDMA, Pyrrolidine 2. Raney-Ni or Pd/C, H₂ | ~96% (over 2 steps) | guidechem.comdiva-portal.org |

| Fischer Synthesis | 4-Fluorophenylhydrazine | Ethyl pyruvate, Acid catalyst (e.g., H₂SO₄) | Variable | diva-portal.org |

| Sugasawa Synthesis | 4-Fluoroaniline | 1. Chloroacetonitrile, BCl₃, ZnCl₂ 2. NaBH₄ | ~32% (over 2 steps) | diva-portal.org |

| Yttrium-Catalyzed Deoxygenation | 5-Fluoro-2-oxindole | Pinacol borane, Y[N(SiMe₃)₂]₃ | 92% | chemicalbook.com |

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalysis is central to the efficient and selective synthesis of complex indole derivatives. Both transition-metal and organocatalytic methods play crucial roles in the functionalization of the indole core and the construction of the key side chains.

Transition-Metal Catalysis in Indole Functionalization

Transition-metal catalysis has revolutionized the functionalization of indoles, enabling C-H activation and cross-coupling reactions at positions that are otherwise difficult to access. rsc.orgacs.org While the synthesis of the title compound often proceeds via a Vilsmeier-Haack formylation and a Henry reaction (which are typically not metal-catalyzed), transition metals are vital for creating diverse analogues and complex precursors.

Palladium (Pd): Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions. For instance, Pd-catalyzed intramolecular oxidative coupling of N-aryl enamines provides an efficient route to various indole-3-carboxylate (B1236618) derivatives. mdpi.com Such methods can be adapted to synthesize substituted 5-fluoroindole precursors.

Rhodium (Rh): Rhodium catalysts are effective for C-H activation and annulation reactions. Rh(III)-catalyzed reactions of indoles can lead to C2- and C7-functionalized products, expanding the toolkit for creating diverse indole libraries. bohrium.com Rh(II) catalysts have been used in transannulation approaches to synthesize N-fluoroalkylated indoles. rsc.org

Cobalt (Co): Cobalt-catalyzed reactions, such as the cross-dehydrogenative coupling of ortho-alkenylanilines, provide another pathway to the indole nucleus. mdpi.com

Copper (Cu): Copper catalysts are important in various indole syntheses and functionalizations, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach triazole moieties to an indole scaffold. researchgate.net

These catalytic systems offer powerful strategies for late-stage functionalization, allowing for the introduction of various groups onto the 5-fluoroindole core to generate a wide range of analogues. bohrium.comnih.gov

Organocatalysis and Metal-Free Synthetic Routes

Organocatalysis, which uses small organic molecules as catalysts, offers a powerful metal-free alternative for key synthetic transformations, often providing high enantioselectivity and aligning with green chemistry principles.

The crucial step in synthesizing this compound from 5-fluoroindole-3-carboxaldehyde (B1331208) is the Henry reaction. wikipedia.orgorganic-chemistry.org This reaction is a base-catalyzed condensation between an aldehyde and a nitroalkane (nitromethane in this case). While simple bases can be used, organocatalysts have been developed to control the stereochemistry of this reaction, which is particularly important in pharmaceutical synthesis. Chiral organocatalysts, such as quinine-derived thioureas or chiral phosphoric acids (CPAs), can promote the reaction enantioselectively. nih.govchimia.ch

Metal-free routes are also prominent in the de novo synthesis of the indole ring itself. An innovative two-step, one-pot reaction starting from anilines and glyoxal (B1671930) involves an Ugi multicomponent reaction followed by an acid-induced cyclization, completely avoiding the use of metal catalysts. rsc.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, increasing yields, and improving energy efficiency. tandfonline.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.

This technology has been successfully applied to several key indole synthetic strategies:

Fischer Indole Synthesis: Microwave irradiation has been used to accelerate the Fischer synthesis, making it a more feasible method for rapid library generation and for use in educational settings. acs.orgnih.gov

Palladium-Catalyzed Heterocyclization: The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed intramolecular oxidative coupling has been optimized using microwave irradiation, leading to excellent yields and high regioselectivity in short reaction times. mdpi.com

General Indole Synthesis: Various one-pot, multi-component reactions for synthesizing indole derivatives have been shown to be highly efficient under microwave conditions, often using green solvents or solvent-free conditions. tandfonline.com

By significantly enhancing reaction efficiency, microwave-assisted synthesis aligns well with the principles of green chemistry. tandfonline.commdpi.com

Table 2: Application of Catalysis in Indole Synthesis

| Catalysis Type | Catalyst Example | Application / Reaction Type | Advantage | Reference |

|---|---|---|---|---|

| Transition-Metal | Palladium (Pd) Acetate | Intramolecular C-H/N-H Annulation | High efficiency for ring formation | mdpi.com |

| Transition-Metal | Rhodium (Rh) Complexes | C-H Activation / Functionalization | Access to diverse functionalization patterns | bohrium.com |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Asymmetric 5-endo-dig Cyclization | Metal-free, high enantioselectivity | nih.gov |

| Organocatalysis | Quinine-based catalysts | Asymmetric aza-Henry Reaction | Enantioselective C-C bond formation | chimia.ch |

| Microwave-Assisted | (with Pd-catalysis) | Intramolecular Oxidative Coupling | Reduced reaction time, increased yield | mdpi.com |

| Microwave-Assisted | (with acid catalysis) | Fischer Indole Synthesis | Rapid, efficient synthesis | acs.orgnih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The synthesis of the title compound and its precursors can be evaluated and improved through this lens.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Multicomponent reactions, such as the Ugi reaction followed by cyclization to form an indole core, are excellent examples of atom-economical processes. rsc.org

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions use hazardous solvents. Green approaches favor the use of safer alternatives like water or ethanol, or even solvent-free conditions. rsc.orgtandfonline.com For example, the synthesis of some indole-triazole derivatives has been achieved using an aqueous medium. researchgate.net

Use of Catalysis: Catalytic reagents (both transition-metal and organocatalytic) are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. chemicalbook.comrsc.org

Reducing Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided, as such steps require additional reagents and generate waste. youtube.com The development of C-H activation and functionalization reactions using transition-metal catalysts allows for more direct synthetic routes, often bypassing the need for protecting groups. rsc.orgbohrium.com

By incorporating strategies like microwave heating, metal-free organocatalysis, and multicomponent reactions in benign solvents, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly. rsc.orgmdpi.com

Chemical Reactivity, Transformation Pathways, and Derivatization of 5 Fluoro 3 2 Nitroethenyl 1h Indole

Reactions of the 2-Nitroethenyl Moiety

The 2-nitroethenyl group at the C3 position of the indole (B1671886) is the primary site of reactivity. The strong electron-withdrawing nature of the nitro group renders the ethenyl double bond highly electrophilic and susceptible to a variety of nucleophilic and reductive transformations.

The polarized nature of the nitroethenyl group makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a wide range of soft nucleophiles. The reaction of various indoles with β-fluoro-β-nitrostyrenes has been studied, proceeding as a Michael addition to form 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indoles with high regioselectivity. lookchem.com This transformation can often be achieved under mild, catalyst-free conditions, sometimes using green solvents like water. lookchem.comias.ac.in The addition of thiols to similar electron-deficient alkenes attached to a heterocyclic core also proceeds efficiently. researchgate.net For 5-fluoro-3-(2-nitroethenyl)-1H-indole, this reaction provides a powerful method for C-C and C-heteroatom bond formation at the position α to the indole ring, leading to a variety of substituted indole derivatives.

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Indoles | Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), Water, rt | 3-(2-Nitro-1-(indol-3-yl)ethyl)-1H-indole derivatives | ias.ac.in |

| Indoles | Water, Catalyst-free | 3-(1-Aryl-2-fluoro-2-nitroethyl)-1H-indoles | lookchem.com |

| Aryl Thiols | Dichloromethane (DCM), rt, Catalyst-free | 3-(Alkyl/Arylthio)-substituted oxindoles | researchgate.net |

The nitroethenyl side chain can be selectively reduced to afford valuable synthetic intermediates. The reduction can target the nitro group, the carbon-carbon double bond, or both. Common reducing agents can transform the nitroethenyl group into a 2-nitroethyl functionality or, more significantly, into a 2-aminoethyl group. This latter transformation is a cornerstone in the synthesis of tryptamines, a class of compounds with significant biological importance. However, the presence of fluorine on the β-carbon of the ethyl side chain (as would be the case in the reduction of adducts from β-fluoro-β-nitrostyrenes) can lead to instability. The reduction of the nitro group in such compounds can result in intermediate α-fluoro amines that are unstable and may lead to non-fluorinated tryptamine (B22526) derivatives. lookchem.com

The electron-deficient double bond of the 2-nitroethenyl moiety serves as a potent dienophile and dipolarophile in cycloaddition reactions. These reactions are powerful tools for constructing complex carbocyclic and heterocyclic ring systems.

Diels-Alder [4+2] Cycloaddition: In reactions with conjugated dienes, the nitroethenyl group acts as the dienophile. For instance, β-fluoro-β-nitrostyrenes react with cyclic 1,3-dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene (B119728) to yield fluorinated bicyclic compounds. nih.gov These reactions often proceed smoothly to give the target cycloadducts in high yields, although the reactivity can be sensitive to the structure of the diene. nih.gov

1,3-Dipolar [3+2] Cycloaddition: The nitroethenyl group readily reacts with 1,3-dipoles such as nitrones, nitrile oxides, and diazoalkanes. nih.govresearchgate.net These cycloadditions provide access to five-membered heterocyclic rings. For example, reactions with nitrones can lead to highly substituted isoxazolidine (B1194047) rings with a high degree of regio- and stereocontrol. nih.govresearchgate.net Similarly, reactions with nitrile imines can produce 1,2,4-triazoles. mdpi.com The reaction of various dipolarophiles with azomethine ylides generated from isatins and α-amino acids is a well-established method for synthesizing complex spirooxindoles. mdpi.com

| Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|

| Diels-Alder [4+2] | 1,3-Cyclopentadiene | Fluorinated Norbornenes | nih.gov |

| 1,3-Dipolar [3+2] | Diarylnitrones | 3,4-cis-4,5-trans-4-Nitroisoxazolidines | nih.gov |

| 1,3-Dipolar [3+2] | Nitrile Imines | 1,2,4-Triazoles | mdpi.com |

| 1,3-Dipolar [3+2] | Azomethine Ylides | N-fused Pyrrolidinyl Spirooxindoles | mdpi.com |

Reactivity of the Indole Core in this compound

The indole nucleus is generally electron-rich and prone to electrophilic attack, typically at the C3 position. pearson.com However, in this compound, the C3 position is already substituted, and the electronic properties of the ring are significantly modulated by both the 5-fluoro and the 3-(2-nitroethenyl) groups.

Electrophilic aromatic substitution (EAS) on the substituted indole core is a complex process governed by the directing effects of the existing substituents. uci.edu

5-Fluoro Substituent: The fluorine atom at the C5 position acts as a deactivating group due to its strong inductive electron withdrawal. However, through resonance, it is an ortho, para-director. uci.edu Therefore, it directs incoming electrophiles to the C4 and C6 positions.

3-(2-nitroethenyl) Substituent: This group is strongly electron-withdrawing and deactivates the entire indole nucleus towards electrophilic attack, particularly at the C2 position.

The combined effect of these two substituents makes electrophilic substitution on the benzene (B151609) portion of the indole nucleus (positions C4, C6, and C7) more likely than on the pyrrole (B145914) ring. The C6 position is favored due to direction from the 5-fluoro group and less steric hindrance compared to C4. The C2 position is highly deactivated. The high reactivity of the nitroethenyl side chain means that many electrophilic reagents may react there preferentially over the indole ring.

While the indole ring is inherently electron-rich, the presence of two strong electron-withdrawing groups (fluoro and nitroethenyl) decreases the electron density of the aromatic system. This reduced electron density, particularly in the benzene portion of the molecule, could potentially make the ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at C5 could, under forcing conditions with strong nucleophiles, be displaced. Studies on related nitroindole derivatives show their versatility in substitution reactions to form diverse heterocyclic structures. fluoromart.com However, such reactions are less common than electrophilic substitutions and would require specific conditions to overcome the high activation energy.

Oxidative Transformations of the Indole System

The indole nucleus is susceptible to oxidation, and the presence of the activating nitroethenyl group can influence the outcome of such reactions. Oxidation can target either the pyrrole ring or the exocyclic double bond.

One potential transformation is the oxidative cleavage of the C=C bond of the nitroethenyl group. While direct ozonolysis is a classic method for cleaving alkenes, alternative approaches using photoexcited nitroarenes have been developed. These methods can serve as effective surrogates for ozone, proceeding through a radical [3+2] cycloaddition mechanism with alkenes to yield carbonyl compounds. researchgate.net Applying this to this compound would likely result in the formation of 5-fluoro-1H-indole-3-carbaldehyde.

The indole ring itself can undergo oxidation to form oxindoles. Due to the electron-rich nature of the indole system, simple oxidants can selectively oxidize the ring. wikipedia.org For 3-substituted indoles, oxidation typically occurs at the C2 position to yield 2-oxindole derivatives.

Table 1: Potential Oxidative Transformations

| Starting Material | Reagents/Conditions | Potential Product | Transformation Type |

|---|---|---|---|

| This compound | 1. Photoexcited nitroarene, purple light 2. Workup | 5-fluoro-1H-indole-3-carbaldehyde | Oxidative cleavage of the ethenyl C=C bond |

| This compound | Mild oxidizing agents (e.g., NBS, DMSO-based oxidants) | 5-fluoro-3-(2-nitroethenyl)-1,2-dihydro-2-oxo-3H-indole | Oxidation of the indole C2-position |

Derivatization Strategies for this compound

The unique combination of functional groups in this compound allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of related compounds. These strategies can target the indole nitrogen, the indole ring itself, or the versatile nitroethenyl side chain.

The nitrogen atom of the indole ring is a common site for functionalization, most notably through N-alkylation and N-acylation. These modifications can significantly alter the biological and physicochemical properties of the parent molecule.

N-alkylation of indoles can be achieved under various conditions. A common method involves the use of a base, such as sodium hydride (NaH), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. beilstein-journals.org For instance, the N-alkylation of tryptophan derivatives, which share the indole core, has been successfully carried out to introduce functional groups like a fluoroethyl chain. scispace.com Iridium-catalyzed reactions using alcohols as alkylating agents have also been reported for the N-alkylation of indolines, which can then be oxidized to the corresponding indoles. organic-chemistry.org

N-acylation offers another route to modify the indole nitrogen. This is often achieved using acyl chlorides or anhydrides in the presence of a base. Regioselective N-acylation has been shown to favor the N-1 position, sometimes through the isomerization of an initially formed N-2 acyl derivative to the more thermodynamically stable N-1 product. beilstein-journals.org

Table 2: N-Functionalization Reactions

| Reaction Type | Typical Reagents and Conditions | Potential Product from this compound |

|---|---|---|

| N-Alkylation | Alkyl halide, NaH, THF | 1-Alkyl-5-fluoro-3-(2-nitroethenyl)-1H-indole |

| N-Acylation | Acyl chloride, Base (e.g., pyridine) | 1-Acyl-5-fluoro-3-(2-nitroethenyl)-1H-indole |

| Iridium-Catalyzed N-Alkylation | Alcohol, Iridium catalyst | 1-Alkyl-5-fluoro-3-(2-nitroethenyl)-1H-indole (via indoline (B122111) intermediate) |

The C2 and C3 positions of the indole ring are key sites for chemical modification. In this compound, the C3 position is already substituted, making the C2 position the most likely site for further electrophilic substitution on the pyrrole ring. However, reactions involving the existing C3-substituent are also a primary pathway for modification.

The C2 position of 3-substituted indoles can undergo various reactions, including halogenation, formylation, and metal-catalyzed cross-coupling reactions, although these often require specific directing groups or reaction conditions to achieve high selectivity.

The nitroethenyl group at C3 is a powerful electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack but makes the ethenyl group itself highly susceptible to nucleophilic attack. Many transformations at the C3-position, therefore, involve reactions of this side chain. For example, dearomative [3+2] cycloaddition reactions between 3-nitroindoles and various dienophiles can lead to the formation of complex polycyclic systems, demonstrating the reactivity of the C2-C3 bond of the indole under specific catalytic conditions. rsc.orgnih.gov

The nitroethenyl group is an exceptionally versatile functional group for the synthesis of other heterocyclic systems. Its electrophilic nature allows it to participate in various cycloaddition and condensation reactions.

Synthesis of Isoxazoles and Isoxazolines: The reaction of 3-(2-nitroethenyl)indoles with various reagents can lead to the formation of isoxazole-containing structures. For example, an acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes can produce spiro[indole-3,5'-isoxazoles]. nih.gov The nitroethenyl group can also be converted into a nitrile oxide in situ, which can then undergo a [3+2] cycloaddition with an alkene or alkyne to form an isoxazoline (B3343090) or isoxazole (B147169) ring, respectively. researchgate.net Nitrones, which can be formed from related starting materials, also undergo [3+2] cycloadditions with alkenes to yield isoxazolidines. wikipedia.orgorganicreactions.org

Synthesis of Pyrazoles: The nitroethenyl moiety is also a valuable precursor for the synthesis of pyrazoles. A common method involves the reaction of a compound containing a nitroalkene, such as this compound, with a hydrazine (B178648) derivative. nih.gov The reaction typically proceeds through a Michael addition of the hydrazine to the nitroalkene, followed by cyclization and elimination of water and nitrous acid to form the aromatic pyrazole (B372694) ring. youtube.com This approach allows for the synthesis of a wide variety of substituted pyrazoles by varying the substituents on both the indole and the hydrazine starting materials. organic-chemistry.orgnih.gov

Table 3: Heterocycle Synthesis from the Nitroethenyl Group

| Target Heterocycle | Reaction Type | Co-reactant | Potential Product Structure |

|---|---|---|---|

| Isoxazole | [3+2] Cycloaddition | Source of nitrile oxide | Indole-substituted isoxazole |

| Spiro-isoxazole | [4+1] Spirocyclization | Acid catalyst | Spiro[indole-3,5'-isoxazole] derivative |

| Pyrazole | Condensation/Cyclization | Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) | Indole-substituted pyrazole |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides fundamental information about the carbon-hydrogen framework of a molecule. For 5-fluoro-3-(2-nitroethenyl)-1H-indole, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is essential for complete structural assignment.

One-dimensional NMR spectra offer the initial and most direct view of the molecule's structure.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, distinct signals are expected for the indole (B1671886) N-H proton (typically a broad singlet), the aromatic protons on the benzene (B151609) ring (H-2, H-4, H-6, H-7), and the two vinylic protons (H-α and H-β) of the nitroethenyl side chain. The aromatic signals are split due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The vinylic protons would appear as doublets, coupled to each other.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The molecule possesses 10 carbon atoms, and under normal conditions, 10 unique signals are expected. The spectrum would show signals for the eight carbons of the 5-fluoroindole (B109304) core and the two carbons of the nitroethenyl side chain. The chemical shifts are significantly influenced by the electronegative fluorine and nitro groups. For instance, the carbon atom directly bonded to fluorine (C-5) will show a large C-F coupling constant.

¹⁹F NMR: Since the compound contains a fluorine atom, ¹⁹F NMR is a crucial tool. It provides a clean spectrum as ¹⁹F is a 100% naturally abundant, spin-½ nucleus. A single resonance is expected for the fluorine atom at the C-5 position. This signal would be split into a multiplet due to coupling with the adjacent ortho- and meta-protons (H-4 and H-6). Data for the related compound, 5-fluoro-3-methyl-1H-indole, shows a ¹⁹F chemical shift at approximately -125 ppm, which can serve as a reference point rsc.org.

The following table outlines the expected chemical shifts for the primary nuclei.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity & Coupling |

| ¹H | N-H | > 8.0 | Broad Singlet |

| H-2 | 7.5 - 8.0 | Singlet/Doublet | |

| H-4 | 7.3 - 7.6 | Doublet of Doublets (dd) | |

| H-6 | 6.9 - 7.2 | Triplet of Doublets (td) | |

| H-7 | 7.3 - 7.5 | Doublet of Doublets (dd) | |

| H-α (vinyl) | 7.5 - 8.0 | Doublet (d) | |

| H-β (vinyl) | 8.0 - 8.5 | Doublet (d) | |

| ¹³C | C-2 | 120 - 125 | - |

| C-3 | 115 - 120 | - | |

| C-3a | 125 - 130 | - | |

| C-4 | 110 - 115 (d, JC-F) | - | |

| C-5 | 155 - 160 (d, ¹JC-F) | - | |

| C-6 | 110 - 115 (d, JC-F) | - | |

| C-7 | 105 - 110 | - | |

| C-7a | 130 - 135 | - | |

| C-α (vinyl) | 135 - 140 | - | |

| C-β (vinyl) | 130 - 135 | - | |

| ¹⁹F | F-5 | ~ -125 | Multiplet |

| Note: These are predicted values based on general chemical principles and data from similar compounds. Actual experimental values may vary. |

While 1D NMR provides initial data, 2D NMR experiments are necessary to piece the puzzle together and unambiguously assign each signal.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-6 and H-7) and, crucially, between the two vinylic protons (H-α and H-β), confirming the ethenyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond C-H correlation). nih.gov It allows for the definitive assignment of carbon signals for all protonated carbons by linking the known proton shifts to their carbon partners. For example, the signal for the H-2 proton would correlate to the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete molecular skeleton by showing correlations between protons and carbons over two to three bonds. nih.gov This is vital for connecting different parts of the molecule. Key correlations for this compound would include:

Correlation from the H-2 proton to carbons C-3 and C-3a, confirming the indole ring structure.

Correlations from the vinylic proton H-α to the indole C-3 carbon, definitively linking the side chain to the ring.

Correlations from the aromatic protons (H-4, H-6, H-7) to various carbons in the benzene portion of the indole, confirming their positions relative to the fluorine substituent.

The presence of a fluorine atom provides a unique analytical handle. ¹⁹F NMR spectroscopy is characterized by its high sensitivity and wide range of chemical shifts, which makes it an excellent tool for analysis. diva-portal.org The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment. This sensitivity means that ¹⁹F NMR can be used not only for structural confirmation but also as a probe to study intermolecular interactions, binding events, or conformational changes that might alter the electronic environment around the fluorine atom. diva-portal.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass, and thus the elemental composition, of a molecule. It is also used to deduce structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry is critical for confirming the molecular formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to determine a unique elemental composition. For this compound, the calculated exact mass is 206.04915563 Da. nih.gov An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula as C₁₀H₇FN₂O₂.

The table below shows the predicted exact masses for the neutral molecule and its common adducts in mass spectrometry. uni.lu

| Species | Formula | Calculated m/z |

| [M] | C₁₀H₇FN₂O₂ | 206.04915 |

| [M+H]⁺ | C₁₀H₈FN₂O₂⁺ | 207.05643 |

| [M+Na]⁺ | C₁₀H₇FN₂O₂Na⁺ | 229.03837 |

| [M-H]⁻ | C₁₀H₆FN₂O₂⁻ | 205.04187 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule, [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. While experimental data is not widely published, a predicted fragmentation pathway for this compound can be proposed based on known chemical principles.

Common fragmentation pathways for related structures include the loss of the nitro group and cleavages within the side chain and indole ring. nih.govscirp.org

Loss of NO₂: A primary and highly likely fragmentation would be the loss of the nitro group as NO₂ (a neutral loss of 46 Da), leading to a fragment ion at m/z 161.04.

Loss of HNO₂: Loss of nitrous acid (a neutral loss of 47 Da) is also a possible pathway.

Side Chain Cleavage: Cleavage of the bond between the indole ring and the side chain could occur.

Indole Ring Fragmentation: Indole rings are known to fragment via the loss of HCN (27 Da), which could occur after initial side-chain fragmentation. scirp.org

The table below details potential major fragment ions that could be observed in an MS/MS experiment.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 207.056 | 161.040 | 46.016 (NO₂) | [C₁₀H₈FN]⁺ |

| 207.056 | 177.046 | 30.010 (NO) | [C₁₀H₈FNO]⁺ |

| 161.040 | 134.029 | 27.011 (HCN) | [C₉H₅F]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. mdpi.com These methods are powerful tools for identifying functional groups and elucidating structural features. For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrations of the indole ring, the nitroethenyl substituent, and the carbon-fluorine bond.

The energy of molecular vibrations is quantized, and for a molecule to absorb IR radiation, there must be a change in its dipole moment during the vibration. youtube.com The Raman effect, conversely, is an inelastic scattering process that depends on a change in the polarizability of the molecule. mdpi.com Consequently, some vibrational modes may be active in one technique but not the other, making them complementary.

Key expected vibrational frequencies for this compound, based on known data for related structures like nitrobenzene (B124822) and other indole derivatives, would include:

N-H Stretch: A characteristic sharp to broad band in the IR spectrum, typically appearing in the region of 3300-3500 cm⁻¹, corresponding to the stretching of the indole nitrogen-hydrogen bond.

C-H Stretches: Aromatic C-H stretching vibrations from the indole ring would appear above 3000 cm⁻¹, while the vinyl C-H stretch would also be in this region.

C=C Stretch: The stretching vibration of the ethenyl (vinyl) double bond is expected in the 1600-1650 cm⁻¹ region.

NO₂ Stretches: The nitro group is a strong absorber in the IR spectrum, exhibiting two distinct, strong bands. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ range, and the symmetric stretch is found between 1330-1390 cm⁻¹. researchgate.net

C-F Stretch: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. Its exact position can be influenced by the aromatic system.

Indole Ring Vibrations: The indole ring itself has a series of characteristic skeletal vibrations that appear in the fingerprint region (below 1600 cm⁻¹) of the spectrum.

A comparative analysis of the IR and Raman spectra would provide a comprehensive vibrational profile of the molecule. For instance, while the polar N-H and NO₂ groups would give strong IR signals, the C=C double bond might yield a more intense Raman signal. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |

| Vinyl C-H | Stretch | 3020 - 3080 | Medium | Medium |

| Ethenyl C=C | Stretch | 1600 - 1650 | Medium | Strong |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong | Medium |

| Nitro NO₂ | Symmetric Stretch | 1330 - 1390 | Strong | Medium |

| Aromatic C=C | Ring Skeletal | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-F | Stretch | 1000 - 1400 | Strong | Weak |

Chromatographic Separation and Purity Assessment

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like indole derivatives. nih.gov For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. cetjournal.it

A typical RP-HPLC setup would involve a C18 stationary phase, which is non-polar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The presence of the fluorine atom and the nitro group increases the polarity of the molecule compared to the parent indole, which will influence its retention time. Method development would involve optimizing the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve baseline separation of the target compound from any potential impurities. researchgate.net Detection is commonly performed using a UV-Vis detector, as the indole ring and the conjugated nitroethenyl system are strong chromophores. cdc.gov

Furthermore, if the synthesis of this compound involves chiral reagents or catalysts, the potential for diastereomer formation exists. HPLC is a powerful tool for the separation of such stereoisomers. This often requires the use of a chiral stationary phase (CSP) or derivatization with a chiral agent to convert the diastereomers into species that can be resolved on a standard achiral column.

Table 2: Hypothetical HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm and 350 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov However, due to its low volatility and the presence of a polar N-H group, this compound is not directly amenable to GC analysis. The indole N-H can cause peak tailing and poor chromatographic performance. researchgate.net

Therefore, a crucial step for GC-MS analysis is chemical derivatization to create a more volatile and thermally stable analogue. researchgate.net The most common approach for compounds with active hydrogen atoms, such as the indole N-H, is silylation. mdpi.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton on the indole nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov This derivatization increases volatility and improves chromatographic peak shape. mdpi.com

Once derivatized, the TMS-adduct of this compound can be separated on a low- to mid-polarity capillary GC column (e.g., DB-5ms or HP-5ms). The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that can be used for structural confirmation and identification of impurities. The fragmentation pattern would be expected to show ions corresponding to the molecular ion of the derivative, as well as fragments from the loss of the TMS group, the nitro group, and cleavage of the ethenyl side chain. GC-MS in selected ion monitoring (SIM) mode can provide very low detection limits, which is particularly useful for trace-level impurity analysis. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method requires the growth of a high-quality single crystal of the compound.

The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. mdpi.com

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the indole, fluoro, and nitroethenyl moieties.

Conformation: The exact conformation of the nitroethenyl side chain relative to the indole ring.

Planarity: The degree of planarity of the indole ring system.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any hydrogen bonding (e.g., involving the indole N-H and the nitro oxygen atoms) or other non-covalent interactions like π-π stacking. najah.edu

This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies. While no structure is publicly available for the title compound, the analysis of related indole derivatives reveals the power of this technique. For example, the crystal structure of other substituted indoles confirms the planarity of the ring system and shows how intermolecular hydrogen bonds can dictate the packing arrangement in the solid state. nih.gov

Computational and Theoretical Chemistry Studies of 5 Fluoro 3 2 Nitroethenyl 1h Indole

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods allow for a detailed examination of these properties.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. For 5-fluoro-3-(2-nitroethenyl)-1H-indole, DFT calculations, often using a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. This process involves optimizing the molecular structure to its lowest energy state.

Table 1: Calculated Ground State Properties of this compound (Illustrative Data)

| Property | Value |

| Total Energy (Hartree) | -785.123 |

| Enthalpy (Hartree) | -785.011 |

| Gibbs Free Energy (Hartree) | -785.167 |

| Dipole Moment (Debye) | 5.8 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich indole (B1671886) ring, while the LUMO would likely be centered on the electron-withdrawing nitroethenyl group. This distribution predicts that the molecule would act as a nucleophile at the indole ring in reactions with electrophiles and as an electrophile at the nitroethenyl group in reactions with nucleophiles.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Conformational Analysis and Dynamics

The flexibility of certain parts of a molecule can significantly influence its properties and biological activity. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com For this compound, the bond connecting the indole ring to the nitroethenyl group allows for rotational flexibility. MD simulations can model the dynamic behavior of this bond and how the nitroethenyl group moves relative to the indole core. tandfonline.com These simulations provide insights into the stability of different conformations in various environments, such as in a solvent or interacting with a biological target. nih.gov

By systematically rotating the flexible bonds and calculating the energy of each resulting conformation, a potential energy surface can be constructed. This "energy landscape" reveals the most stable conformers (local and global energy minima) and the energy barriers between them. For this compound, the planarity of the molecule is a key question. While the indole ring itself is planar, the nitroethenyl substituent may be twisted out of the plane of the ring. Computational analysis can predict the preferred dihedral angle and the energy penalty associated with deviations from this angle.

Reaction Mechanism Prediction and Energetics for Key Transformations

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, a key transformation of interest is its reaction with nucleophiles, given the electrophilic nature of the nitroethenyl group.

A common reaction for similar compounds is the Michael addition, where a nucleophile adds to the carbon-carbon double bond of the nitroethenyl moiety. DFT calculations can be used to model the entire reaction pathway of, for example, the addition of a simple nucleophile like a methoxide (B1231860) ion. This involves identifying the structures of the reactants, transition states, intermediates, and products.

Table 3: Calculated Energies for the Michael Addition to this compound (Illustrative Data)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Product | -12.4 |

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

While specific transition state (TS) and intrinsic reaction coordinate (IRC) calculations for the reactions of this compound are not extensively documented in the reviewed literature, the methodologies for such studies can be understood from computational investigations of similar indole reactions, particularly the Friedel-Crafts reaction of indoles with nitroalkenes.

Transition state localization is a critical step in understanding the mechanism of a chemical reaction. It involves finding the first-order saddle point on the potential energy surface (PES) that connects reactants and products. For a reaction involving this compound, such as a Michael addition, computational methods like Density Functional Theory (DFT) would be employed. Functionals like B3LYP with a suitable basis set (e.g., 6-31+G**) are commonly used to optimize the geometries of the reactants, products, and the transition state. researchgate.net The transition state is characterized by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the reactants and products. mdpi.com The IRC traces the minimum energy path downhill from the transition state to the reactant and product minima on the potential energy surface. mdpi.com This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For instance, in the reaction of N-methyl indole with nitroethylene, ELF (Electron Localization Function) bonding analysis along the IRC revealed that the C-C bond formation begins at a distance of approximately 1.97 Å. researchgate.net A similar analysis for this compound would elucidate the precise mechanism of nucleophilic attack by the indole ring on the nitroethenyl group.

A study on the reaction between indole derivatives and 4-nitrobenzaldehyde, supported by DFT calculations, demonstrated that the initial reaction step to form a hydroxylic intermediate was energetically favored. acs.org This highlights the utility of computational methods in determining reaction feasibility and mechanism.

Computational Elucidation of Catalytic Pathways

Computational chemistry is instrumental in elucidating the mechanisms of catalyzed reactions involving indole derivatives. While no specific catalytic pathway studies for this compound were found, research on related systems provides a clear framework for how such an investigation would be conducted.

For example, the Michael addition of indoles to nitroolefins can be catalyzed by various catalysts, including Lewis acids and organocatalysts. acs.orgjocpr.com DFT calculations can be used to model the catalytic cycle, including the coordination of the catalyst to the substrates, the activation of the electrophile or nucleophile, the key bond-forming step, and the catalyst regeneration.

A computational study on a chiral phosphoric acid-catalyzed Friedel-Crafts reaction of indole with a nitroalkene used DFT calculations (B3LYP/6-31G(d)) to investigate the origin of stereoselectivity. archivepp.com Such studies typically involve locating the transition states for the formation of different stereoisomers and comparing their relative activation energies. The lower energy pathway corresponds to the major product observed experimentally.

In a hypothetical catalyzed reaction of this compound, computational modeling would explore:

The binding mode of the catalyst with the indole and/or the nitroalkene.

The role of the catalyst in lowering the activation energy of the reaction.

The factors controlling regioselectivity and stereoselectivity.

The potential for bifunctional activation, where the catalyst interacts with both the nucleophile and the electrophile. archivepp.com

By mapping the entire potential energy surface of the catalytic cycle, researchers can gain a deep understanding of the reaction mechanism and design more efficient and selective catalysts.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Theoretical Frameworks

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. pharmacophorejournal.com These models are valuable tools in drug discovery and materials science for predicting the activity of new compounds and for understanding the structural features that are important for a given property.

Descriptor Calculation and Selection for Predictive Models

The first step in building a QSAR/QSPR model is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors are numerical representations of the chemical structure and can be broadly classified into several categories:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: These include constitutional descriptors like the number of specific functional groups or fragments.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and 2D autocorrelation descriptors. researchgate.net

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area (e.g., van der Waals surface area).

Quantum Chemical Descriptors: These are calculated using quantum mechanics methods (like DFT) and include properties such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

For a series of compounds including this compound, a wide range of descriptors would be calculated. The presence of the fluorine atom and the nitro group suggests that electronic descriptors (e.g., electronegativity, polarizability) and descriptors related to hydrogen bonding capacity would be particularly relevant.

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant descriptors to include in the final model. This is done to avoid overfitting and to create a model that is both predictive and interpretable. Common descriptor selection methods include:

Stepwise Multiple Linear Regression (SW-MLR): This method iteratively adds or removes descriptors from the model based on their statistical significance. researchgate.net

Genetic Algorithms (GA): These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors.

Other Machine Learning Approaches: Methods like Boruta, Featurewiz, and ForwardSelector have also been shown to be effective for descriptor selection. anu.edu.au

A study on the toxicity of nitrobenzene (B124822) derivatives found that second-order hyperpolarizability and a conductor-like screening model (COSMO) area were key descriptors in a stable QSAR model. nih.gov For indole derivatives with anticancer activity, descriptors related to solvent accessible surface area and the frequency of hydrogen atoms near ring nitrogens were found to be important. researchgate.net

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies of Indole Derivatives

| Descriptor Class | Example Descriptors | Description | Potential Relevance for this compound |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | General size of the molecule. |

| Number of H-bond donors/acceptors | Counts of atoms that can participate in hydrogen bonding. | The indole N-H is a donor, and the nitro oxygens are acceptors. | |

| Topological | Zagreb Indices | Based on the degrees of vertices in the molecular graph. | Describes the branching of the molecular structure. |

| Balaban J Index | A distance-based topological index. | Encodes information about the size and shape of the molecule. | |

| Geometrical (3D) | van der Waals Surface Area | The surface area of the molecule calculated using van der Waals radii. | Relates to the size and potential for intermolecular interactions. |

| Molecular Volume | The volume occupied by the molecule. | A measure of the steric bulk. | |

| Electronic | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's reactivity and electronic transitions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The nitro and fluoro groups will significantly impact the dipole moment. | |

| MLOGP | A theoretical calculation of the octanol-water partition coefficient. | A key indicator of the molecule's hydrophobicity. researchgate.net |

Statistical Validation of QSAR/QSPR Models

Once a QSAR/QSPR model is developed, its statistical validity and predictive power must be rigorously assessed. This is typically done through a combination of internal and external validation techniques.

Internal Validation: This process assesses the robustness and stability of the model using the training set data from which the model was built. Common internal validation methods include:

Leave-One-Out Cross-Validation (LOO-CV): In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The predictive ability is assessed by the cross-validated correlation coefficient (q² or Q²). A Q² value greater than 0.5 is generally considered acceptable. pharmacophorejournal.com

Y-scrambling (or Y-randomization): The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. If the original model is robust, the scrambled models should have very low R² and Q² values, ensuring the original correlation was not due to chance.

External Validation: This is a more stringent test of the model's predictive ability. The dataset is initially split into a training set (used to build the model) and a test set (used to evaluate the model's performance on "unseen" data). The model's ability to predict the activity of the test set compounds is evaluated using various statistical metrics.

Table 2: Key Statistical Parameters for QSAR/QSPR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | A measure of the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | q² or Q² | A measure of the internal predictive ability of the model. | > 0.5 |

| Predicted R² for the Test Set | R²_pred | A measure of the external predictive ability of the model on the test set. | > 0.6 |

| Root Mean Square Error (RMSE) | RMSE | The standard deviation of the residuals (prediction errors). | As low as possible. |

| Mean Absolute Error (MAE) | MAE | The average of the absolute errors. | As low as possible. |

| Concordance Correlation Coefficient | CCC | Measures the agreement between the observed and predicted values. | > 0.8 |

For example, a 3D-QSAR model for indole and isatin (B1672199) derivatives reported a q² of 0.596 for the training set and an r²_ext of 0.695 for the external test set, indicating a statistically acceptable and predictive model. Similarly, a QSAR study on other indole derivatives reported R² values for the training set as high as 0.886 and 0.993 for MLR and SVM models, respectively, with the SVM model showing better predictive performance on the test set. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are highly effective for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Chemical Shift Prediction:

Density Functional Theory (DFT) is a powerful tool for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic magnetic shielding tensors of nuclei. These calculated shielding values can then be correlated with experimental chemical shifts.

For this compound, the prediction of the ¹⁹F NMR chemical shift would be of particular interest. Studies have shown that DFT calculations, for instance using the B3LYP functional with the 6-31+G(d,p) basis set, can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2.1 ppm. researchgate.net The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR a valuable probe for studying molecular interactions. The expected ¹⁹F chemical shift for a 5-fluoroindole (B109304) derivative is in the range of -123 to -126 ppm.

Table 3: Typical Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for Fluorinated Indole Derivatives (Illustrative)

| Compound | Computational Method | Predicted Shift (ppm) | Experimental Shift (ppm) |

| 5-Fluoroindole | B3LYP/6-31+G(d,p) | -125.8 | -126.0 |

| 4-Fluoroindole | ωB97X/6-31+G* (SMD water) | -130.2 | -131.5 |

| 6-Fluorotryptophan | PBE0/6-31+G* (SMD water) | -118.5 | -119.8 |

Note: The data in this table are illustrative and compiled from various sources to show the general accuracy of the methods. researchgate.net

UV-Vis Absorption Prediction:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. This method calculates the electronic excitation energies and oscillator strengths of a molecule, which correspond to the wavelengths (λ_max) and intensities of the absorption bands in the UV-Vis spectrum.